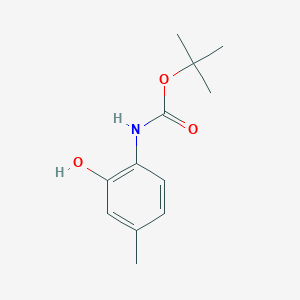
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Vue d'ensemble
Description
Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is also known by its IUPAC name, tert-butyl (2-hydroxy-4-methylphenyl)carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate can be represented by the SMILES notation: O=C(OC©©C)NC1=CC=C©C=C1O . This indicates that the molecule contains a carbamate group (O=C(OC©©C)N) and a 2-hydroxy-4-methylphenyl group (C1=CC=C©C=C1O) .Physical And Chemical Properties Analysis
Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a light yellow powder . It has a melting point of 88-89°C . It should be stored at 0-8°C and shipped at room temperature .Applications De Recherche Scientifique
Metabolism and Oxidation Studies
Metabolism and enzymatic oxidation processes of tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate derivatives have been extensively studied, revealing significant insights into the biotransformation of carbamate compounds. For instance, studies on m-tert-butylphenyl N-methylcarbamate in insects and mice highlighted the hydroxylation of both the tert-butyl group and the N-methyl group, leading to major and minor phenolic metabolites through enzymic oxidation. These metabolic pathways indicate species variation in the yields of oxidation products, suggesting that different enzymes catalyze N-demethylation and oxidation of the tert-butyl groups (Douch & Smith, 1971). Similar metabolic pathways were observed in the study of 3,5-di-tert-butylphenyl N-methylcarbamate (Butacarb), with oxidation products formed by hydroxylation of the tert-butyl groups and the N-methyl group in various species, including flies and mice (Douch & Smith, 1971).
Synthetic Applications
The synthetic utility of tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate derivatives is also notable, particularly in the synthesis of biologically active compounds. For example, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is identified as an important intermediate in the synthesis of compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, demonstrating its significance in the field of drug development (Zhao et al., 2017).
Chemical Transformations and Stability
Research has also focused on the chemical transformations and stability of tert-butyl carbamate derivatives. For instance, aqueous phosphoric acid has been shown to be an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This process is significant for its mild reaction conditions and good selectivity, preserving the stereochemical integrity of substrates and demonstrating the compound's utility in synthetic chemistry (Li et al., 2006).
Comparative Toxicology
Comparative cytotoxicity studies between butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, have shed light on the toxicological profiles of tert-butyl carbamate derivatives. These studies, conducted on isolated rat hepatocytes, provide insight into the cellular damage caused by chemicals and highlight the importance of understanding the toxicological aspects of these compounds (Nakagawa et al., 1994).
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-9(10(14)7-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIREUWUDYUECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

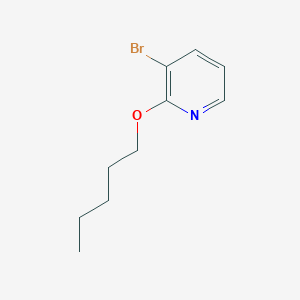
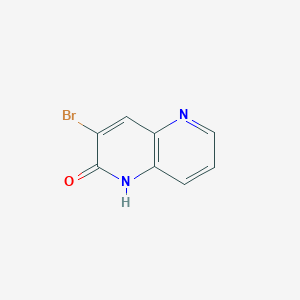
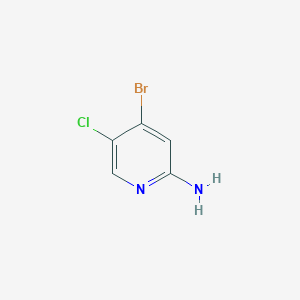
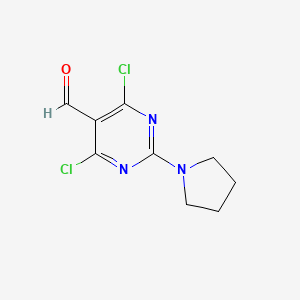
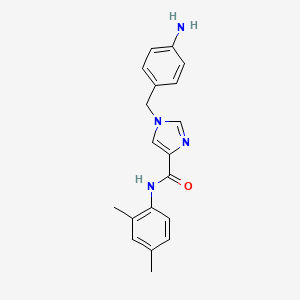
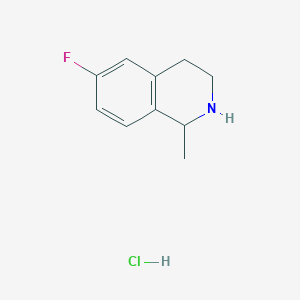
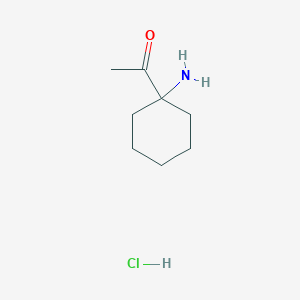
![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)
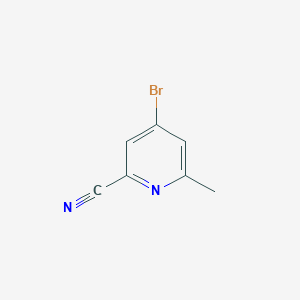
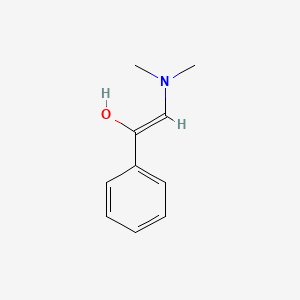
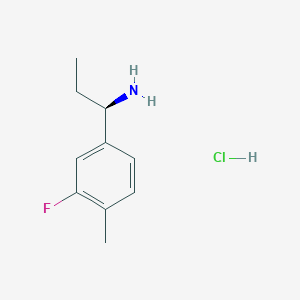
![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
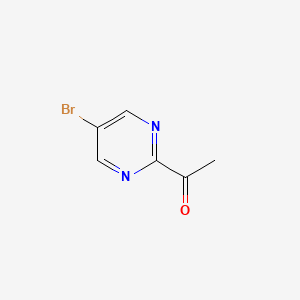
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)